molecular formula C18H16BrClN2O2 B2798847 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-53-9

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2798847
CAS No.: 941993-53-9
M. Wt: 407.69
InChI Key: GEBGFFPFYAEGNK-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and a pyrrolidinone group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination and Chlorination:

    Formation of Pyrrolidinone Group: The pyrrolidinone group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: A simpler analog with similar halogenation but lacking the pyrrolidinone group.

    N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but without the bromine and chlorine atoms.

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide lies in its combination of halogenation and the presence of a pyrrolidinone group. This combination imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGFFPFYAEGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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